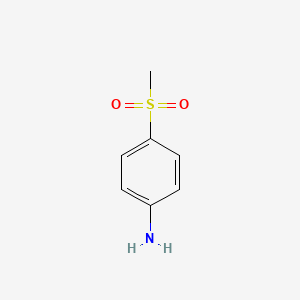

4-(Methylsulfonyl)aniline

Description

The exact mass of the compound 4-(Methylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methylsulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylsulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVFFNOMKXBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203165 | |

| Record name | 4-Mesylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-49-5 | |

| Record name | 4-(Methylsulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5470-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mesylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mesylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Methylsulfonyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65E6P9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Methylsulfonyl)aniline physical properties

An In-depth Technical Guide on the Physical Properties of 4-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(Methylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

4-(Methylsulfonyl)aniline, also known as 4-aminophenyl methyl sulfone or p-mesylaniline, is a crystalline solid.[1][2] Its chemical structure consists of an aniline ring substituted with a methylsulfonyl group at the para position. This substitution significantly influences its physical and chemical characteristics, making it a valuable building block in the synthesis of various pharmacologically active molecules, including potential anti-inflammatory agents selective for COX-2.[2][3]

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of 4-(Methylsulfonyl)aniline.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂S | [2][4][5][6][7] |

| Molecular Weight | 171.22 g/mol | [2][5][6][8] |

| Melting Point | 133-139 °C, 243-245 °C | [1][2][4][7][9][10][11] |

| Boiling Point | 384.3 °C at 760 mmHg (Predicted) | [1][2][4] |

| Water Solubility | Soluble | [1][2][3][9] |

| pKa | 1.48 (+1) at 25°C | [2][3] |

| LogP | 0.6723, -0.1 | [1][5] |

| Appearance | White to Almost White Crystalline Powder | [1][2][10][11] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of 4-(Methylsulfonyl)aniline.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

-

Capillary tubes (sealed at one end)[13]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 4-(Methylsulfonyl)aniline sample is completely dry and finely powdered.[14] Introduce a small amount of the powdered sample into the open end of a capillary tube.[13][15]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[13]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

While the boiling point of 4-(Methylsulfonyl)aniline is high and often cited as a predicted value, this method is standard for liquid compounds.

Apparatus:

-

Thiele tube[16]

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat-resistant mineral oil

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Fill a small test tube to about half-full with the liquid sample.[16]

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[16][17]

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[16][17]

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.[16] Gently heat the side arm of the Thiele tube.[16][17]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16][17]

-

Recording: Remove the heat source when a continuous and rapid stream of bubbles is observed.[17] The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[17]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[18]

Apparatus:

-

Flasks with stoppers

-

Shaker or rotator

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of 4-(Methylsulfonyl)aniline to a flask containing a known volume of purified water at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[19]

-

Equilibration: Seal the flask and agitate it at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After agitation, allow the solution to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[18]

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 4-(Methylsulfonyl)aniline using a validated analytical method.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL). A minimum of three replicate determinations is recommended.[19]

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH levels.

Apparatus:

-

Potentiometer with a pH electrode[20]

-

Burette

-

Magnetic stirrer

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[20]

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Dissolve a precisely weighed amount of 4-(Methylsulfonyl)aniline in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.[20]

-

Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution by adding small, precise increments of the titrant.[20] For an amine, an acidic titrant would be used.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[20]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[21] Specifically, at the half-equivalence point, the pH is equal to the pKa.[22]

LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption and distribution.[23]

Apparatus:

-

Separatory funnel or vials

-

Shaker or rotator

-

n-Octanol and water (mutually saturated)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by mixing them and allowing the phases to separate.[24]

-

Partitioning: Dissolve a known amount of 4-(Methylsulfonyl)aniline in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.[21]

-

Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[24]

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Carefully remove an aliquot from each phase and measure the concentration of 4-(Methylsulfonyl)aniline in both the n-octanol and the aqueous layers using a suitable analytical method.[24][25]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[23]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a pharmaceutical intermediate like 4-(Methylsulfonyl)aniline.

Caption: Workflow for the physical characterization of 4-(Methylsulfonyl)aniline.

References

- 1. echemi.com [echemi.com]

- 2. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]

- 3. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]

- 4. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. chemdmart.com [chemdmart.com]

- 7. 4-(Methylsulfonyl)aniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. westlab.com [westlab.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 23. acdlabs.com [acdlabs.com]

- 24. enamine.net [enamine.net]

- 25. agilent.com [agilent.com]

4-(Methylsulfonyl)aniline molecular weight and formula

An In-depth Technical Guide on 4-(Methylsulfonyl)aniline

This guide provides essential information regarding the molecular properties of 4-(Methylsulfonyl)aniline, a compound of interest for researchers, scientists, and drug development professionals.

Core Molecular Data

4-(Methylsulfonyl)aniline, also known as p-(Methylsulfonyl)aniline, is a substituted aniline derivative.[1][2] It features a methylsulfonyl group at the para position of the aromatic ring.[1] This compound serves as a significant intermediate in the synthesis of various pharmaceutical compounds, particularly as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1]

Quantitative Molecular Information

The fundamental molecular properties of 4-(Methylsulfonyl)aniline are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₉NO₂S | [1][2][3][4] |

| Molecular Weight | 171.22 g/mol | [1][2][3] |

| CAS Number | 5470-49-5 | [1][2] |

| IUPAC Name | 4-(methylsulfonyl)phenylamine | [5] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)N | [1] |

| InChI Key | XJEVFFNOMKXBLU-UHFFFAOYSA-N | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-(Methylsulfonyl)aniline typically involve methods such as the oxidation of 4-(methylthio)aniline or the hydrolysis of nitro precursors under acidic conditions.[1] Specific reaction conditions and purification techniques can vary and should be referenced from peer-reviewed chemical literature.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary molecular identifiers.

Caption: Relationship between compound name and its key identifiers.

References

A Technical Guide to the Solubility of 4-(Methylsulfonyl)aniline in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Methylsulfonyl)aniline, a key chemical intermediate in the synthesis of various pharmaceutical compounds, including selective COX-2 inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a compilation of qualitative solubility information, a standardized experimental protocol for its quantitative determination, and a representative set of plausible solubility data. Furthermore, this guide illustrates the cyclooxygenase-2 (COX-2) signaling pathway, a critical biological pathway where derivatives of 4-(Methylsulfonyl)aniline are targeted, providing essential context for its application in drug discovery and development.

Introduction to 4-(Methylsulfonyl)aniline and its Solubility

4-(Methylsulfonyl)aniline, also known as 4-aminophenyl methyl sulfone, is a crystalline solid with the chemical formula C₇H₉NO₂S. Its molecular structure, featuring a polar sulfonyl group and an amino group attached to a benzene ring, imparts a unique solubility profile that is of significant interest to medicinal chemists and process development scientists. Understanding the solubility of this compound in various solvents is crucial for its use in synthetic reactions, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients (APIs).

The principle of "like dissolves like" provides a foundational understanding of its solubility. The presence of the polar sulfonyl and amino groups suggests solubility in polar solvents, while the aromatic ring indicates some affinity for less polar organic solvents. This guide aims to provide a detailed examination of these characteristics.

Solubility of 4-(Methylsulfonyl)aniline: Data Presentation

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Hypothetical Quantitative Solubility (g/L) at 25°C |

| Water | H₂O | 10.2 | Soluble[1][2] | 15.2 |

| Methanol | CH₃OH | 5.1 | Likely Soluble | 25.8 |

| Ethanol | C₂H₅OH | 4.3 | Likely Soluble | 18.5 |

| Acetone | C₃H₆O | 5.1 | Moderately Soluble | 9.7 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Slightly Soluble (with sonication)[1] | 3.1 |

| Dichloromethane | CH₂Cl₂ | 3.1 | Slightly Soluble | 2.5 |

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble (with sonication)[1] | 1.8 |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | 0.6 |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | <0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-(Methylsulfonyl)aniline in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

High-purity 4-(Methylsulfonyl)aniline

-

Analytical grade solvents

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The process for determining the solubility of 4-(Methylsulfonyl)aniline can be visualized as follows:

References

A Comprehensive Technical Guide to the Safe Handling of 4-(Methylsulfonyl)aniline

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety data and handling precautions for 4-(Methylsulfonyl)aniline (CAS No. 5470-49-5), a compound often utilized in medicinal chemistry as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1]

Hazard Identification and Classification

4-(Methylsulfonyl)aniline is classified as a hazardous substance.[2] The primary hazards associated with this chemical are acute toxicity, skin and eye irritation, and potential respiratory irritation.[2][3]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Fisher Scientific, TCI Chemicals[2][3]

Hazard Pictograms:

GHS07: Exclamation mark[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(Methylsulfonyl)aniline is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C7H9NO2S |

| Molecular Weight | 171.22 g/mol [1][5] |

| Appearance | White to almost white powder or crystalline powder[4] |

| Melting Point | 135.0 to 139.0 °C |

| Boiling Point | 384.3 ± 34.0 °C (Predicted)[4] |

| Solubility | Soluble in water. Slightly soluble in chloroform and ethyl acetate (sonicated).[4] |

| pKa | 1.48 (+1) at 25°C[4] |

Source: TCI Chemicals, ChemicalBook[4]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling 4-(Methylsulfonyl)aniline. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6] Contaminated work clothing should not be allowed out of the workplace.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator or equivalent if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the solid form to avoid dust formation.[3]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to keep the substance in a dark place and refrigerated.

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 3.1. Avoid breathing dust.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.[2]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 4-(Methylsulfonyl)aniline in a laboratory setting.

Caption: Logical workflow for the safe handling of 4-(Methylsulfonyl)aniline.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contaminated packaging should be treated as the product itself.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling any chemical.

References

A Researcher's Technical Guide to Commercial Sourcing of 4-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercial suppliers for 4-(Methylsulfonyl)aniline (CAS No. 5470-49-5), a key intermediate in pharmaceutical research and development. This document outlines supplier options, product specifications, and the critical quality control methodologies required to ensure the compound's suitability for research applications.

Commercial Supplier Landscape

A variety of chemical suppliers offer 4-(Methylsulfonyl)aniline for research purposes, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison.

Table 1: Commercial Suppliers of 4-(Methylsulfonyl)aniline for Research

| Supplier | Purity | Available Pack Sizes | Price (USD, where available) | Notes |

| Sigma-Aldrich (Merck) | ≥98% | 25 g, 100 g | Contact for pricing | A well-established supplier with extensive documentation available.[1][2] |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97% | 25 g, 100 g | Contact for pricing | Offers various purities and provides Certificates of Analysis.[3][4][5][6] |

| TCI America | >98.0% (by GC) | 25 g, 100 g | ~ | Purity confirmed by Gas Chromatography (GC).[7][8] |

| LGC Standards | Not specified | 1 g, 5 g, 10 g | Contact for pricing | Specializes in reference materials; provides a Certificate of Analysis.[9] |

| ChemScene | ≥98% | 25 g, 100 g, 500 g | Contact for pricing | Provides detailed product information and safety data.[10] |

| CP Lab Safety | Not specified | 25 g, 100 g | ~$285.95 (100g) | Reseller for TCI America products.[11][8] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Quality Control and Experimental Protocols

Ensuring the purity and identity of 4-(Methylsulfonyl)aniline is critical for the reliability and reproducibility of research outcomes. The following are standard analytical techniques employed for the quality control of this and similar aromatic amines. While supplier-specific protocols are proprietary, these generalized methodologies provide a robust framework for in-house quality assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like 4-(Methylsulfonyl)aniline.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly useful for identifying volatile impurities.

Methodology:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

-

Analysis: The retention time of the major peak confirms the compound's identity against a known standard, and the mass spectrum provides structural confirmation. Purity is assessed by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules.

Methodology:

-

Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Analysis: The resulting spectrum should be consistent with the known chemical shifts and coupling constants for 4-(Methylsulfonyl)aniline. The integration of the peaks can also provide an indication of purity.

Titration for Amine Content

Non-aqueous titration is a classic and reliable method for determining the total amine content.

Methodology:

-

Reagents: Perchloric acid in glacial acetic acid (0.1 N) as the titrant, glacial acetic acid as the solvent, and a crystal violet indicator.

-

Procedure:

-

Accurately weigh a sample of 4-(Methylsulfonyl)aniline and dissolve it in glacial acetic acid.

-

Add a few drops of crystal violet indicator.

-

Titrate the solution with 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.

-

A blank titration with the solvent and indicator should also be performed.

-

-

Calculation: The amine content can be calculated based on the volume of titrant consumed.

Workflow for Supplier Selection and Quality Verification

The following diagram illustrates a logical workflow for researchers to select a suitable supplier and verify the quality of 4-(Methylsulfonyl)aniline for their research needs.

Caption: A workflow for selecting and validating a commercial supplier of 4-(Methylsulfonyl)aniline.

Conclusion

For researchers and drug development professionals, the selection of high-quality starting materials is a foundational step for successful and reproducible research. This guide provides a starting point for sourcing 4-(Methylsulfonyl)aniline by summarizing key supplier information and outlining essential quality control methodologies. It is imperative that researchers perform their own due diligence and in-house quality verification to ensure the procured material meets the specific demands of their experimental work.

References

- 1. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]

- 2. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. thermofisher.com [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 4-(Methylsulfonyl)aniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. 4-(Methylsulfonyl)aniline | LGC Standards [lgcstandards.com]

- 10. chemscene.com [chemscene.com]

- 11. calpaclab.com [calpaclab.com]

Purity Specifications for Research-Grade 4-(Methylsulfonyl)aniline

An in-depth technical guide on the purity specifications for research-grade 4-(Methylsulfonyl)aniline is crucial for researchers, scientists, and drug development professionals to ensure the quality and reliability of their experimental results. This document outlines the typical purity specifications, detailed analytical methodologies for purity assessment, and potential impurities associated with this compound.

Research-grade 4-(Methylsulfonyl)aniline is characterized by a high degree of purity, essential for its application in sensitive research and development environments. The specifications are typically established through a combination of analytical techniques.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline powder.[1][2] | Visual Inspection |

| Purity | ≥98%[3][4] | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 133-139 °C[2] | Melting Point Apparatus |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of 4-(Methylsulfonyl)aniline, ensuring both the quantification of the main component and the identification of any potential impurities.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds like 4-(Methylsulfonyl)aniline due to its high resolution and quantitative accuracy.[5][6]

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient mixture of acetonitrile and water or methanol and water is commonly used.[7] For example, a starting condition of 95% water and 5% acetonitrile, with a linear gradient to 60% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.[6]

-

Sample Preparation: Accurately weigh approximately 10 mg of 4-(Methylsulfonyl)aniline and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilutions can be made to a working concentration, for instance, 0.1 mg/mL.[5][6]

-

Quantification: Purity is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities.[5]

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Injector Temperature: 280 °C.[6]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 10 minutes.[6]

-

-

MS Transfer Line Temperature: 290 °C.[6]

-

Ion Source Temperature: 230 °C.[6]

-

Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride or acetone.

-

Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and quantified using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[5]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[8]

-

Solvent: A deuterated solvent in which both the sample and an internal standard are soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard: A high-purity compound with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

-

Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay long enough to ensure complete relaxation of all relevant protons.

-

Data Processing and Calculation: The purity of 4-(Methylsulfonyl)aniline is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.[5] The following formula is used: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the standard[5]

-

Potential Impurities

Impurities in 4-(Methylsulfonyl)aniline can originate from the synthetic process or degradation over time.[9]

-

Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions. Residual solvents used in the synthesis and purification steps may also be present.[9]

-

Degradation Impurities: Aniline derivatives can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to light and air.[9]

-

Elemental Impurities: Trace amounts of heavy metals may be present if they were used as catalysts in the synthesis.[9]

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationship between the analytical techniques.

Caption: Experimental workflow for the purity assessment of 4-(Methylsulfonyl)aniline.

Caption: Logical relationship for a multi-technique approach to purity verification.

References

- 1. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. veeprho.com [veeprho.com]

The Dual Role of the Methylsulfonyl Group in Aniline Reactivity: An In-depth Technical Guide

For Immediate Release

Shanghai, China – December 23, 2025 – In the landscape of synthetic and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to tuning chemical reactivity and biological activity. Among the arsenal of functional groups available to researchers, the methylsulfonyl group (-SO₂CH₃) stands out for its profound and multifaceted influence on the reactivity of aromatic systems, particularly aniline. This technical guide provides a comprehensive analysis of the role of the methylsulfonyl group in modulating the chemical behavior of aniline, offering valuable insights for researchers, scientists, and professionals in drug development.

The methylsulfonyl group is a powerful modulator of aniline's electronic properties, primarily acting as a strong electron-withdrawing group.[1][2] This characteristic significantly impacts the nucleophilicity of both the aromatic ring and the amino group, thereby dictating the regioselectivity and rate of chemical reactions.[3] Its influence is a composite of two key electronic phenomena: a potent inductive effect and a resonance effect.

Electronic Effects of the Methylsulfonyl Group

The methylsulfonyl group exerts a strong deactivating influence on the aniline ring towards electrophilic aromatic substitution.[2] This is attributable to both a significant electron-withdrawing inductive effect (-I) and a resonance effect (-R). The sulfur atom, in its high oxidation state and bonded to two electronegative oxygen atoms, strongly pulls electron density away from the aromatic ring through the sigma bond framework.[4][5] Furthermore, the sulfonyl group can participate in resonance, delocalizing the ring's π-electrons onto the oxygen atoms, further decreasing the electron density of the ring.[4][6]

Caption: Electronic influence of functional groups on the aniline ring.

Impact on Aniline Basicity

A direct consequence of the methylsulfonyl group's electron-withdrawing nature is a marked decrease in the basicity of the aniline's amino group. The availability of the nitrogen's lone pair of electrons for protonation is significantly reduced due to its delocalization into the electron-deficient aromatic ring.[3] This reduction in basicity is quantitatively reflected in the pKa of the conjugate acid.

| Compound | Substituent Position | pKa of Conjugate Acid |

| Aniline | - | 4.60[3] |

| 3-(Methylsulfonyl)aniline | meta | 3.56[7] |

| 4-(Methylsulfonyl)aniline | para | ~1.5 - 2.5 (estimated) |

Reactivity in Electrophilic Aromatic Substitution (EAS)

The deactivation of the aromatic ring by the methylsulfonyl group makes electrophilic aromatic substitution reactions, such as nitration and halogenation, significantly slower compared to unsubstituted aniline.[2][8] The powerful electron-withdrawing properties of the -SO₂CH₃ group direct incoming electrophiles primarily to the meta position. This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are destabilized by adjacent positive charges in the resonance structures of the reaction intermediate (sigma complex).[9]

In acidic conditions, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺), which is also a strong deactivating and meta-directing group.[10][11] Therefore, direct nitration of methylsulfonyl-substituted anilines in strong acid would be expected to yield predominantly the meta-nitro product relative to the methylsulfonyl group.

Caption: Regioselectivity in the electrophilic aromatic substitution of methylsulfonyl aniline.

Representative Experimental Protocol: Nitration of Acetanilide (as a precursor model)

Direct nitration of aniline can lead to oxidation and the formation of meta isomers due to the protonation of the amino group.[12] A common strategy to control the reaction is to first protect the amino group as an acetamide.[12][13]

-

Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide.[12] This reduces the activating strength of the amino group and provides steric hindrance to favor para-substitution.[11]

-

Nitration: The acetanilide is then dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (0-10°C).[12][13]

-

Work-up: The reaction mixture is poured onto ice water, causing the p-nitroacetanilide to precipitate.[12]

-

Deprotection: The amide is hydrolyzed by heating with aqueous acid (e.g., 10% sulfuric acid) to yield p-nitroaniline.[12][13]

Reactivity in Nucleophilic Aromatic Substitution (NAS)

In stark contrast to its deactivating role in EAS, the methylsulfonyl group activates the aniline ring towards nucleophilic aromatic substitution (SNAAr).[14][15] For this reaction to occur, the methylsulfonyl group must be positioned ortho or para to a suitable leaving group (e.g., a halide). The strong electron-withdrawing nature of the sulfonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[15]

Caption: General workflow for nucleophilic aromatic substitution activated by a methylsulfonyl group.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The methylsulfonyl group possesses large positive Hammett constants, confirming its strong electron-withdrawing character.

| Hammett Constant | Value |

| σ_meta | +0.65 to +0.71[16][17] |

| σ_para | +0.68 to +0.78[16][17] |

The larger σ_para value compared to σ_meta reflects the contribution of both inductive and resonance effects at the para position.[16]

Applications in Drug Development

The methylsulfonyl group is a valuable pharmacophore in medicinal chemistry.[1][18] Its ability to reduce the basicity of anilines can prevent unwanted protonation at physiological pH, which can be crucial for oral bioavailability and target engagement. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, contributing to drug-receptor interactions.[1] The incorporation of the 4-(methylsulfonyl)aniline moiety has been explored in the development of new non-steroidal anti-inflammatory agents (NSAIDs), potentially increasing their selectivity towards the COX-2 enzyme.[18][19][20]

Conclusion

The methylsulfonyl group plays a decisive and dual role in the reactivity of the aniline scaffold. It acts as a powerful deactivating, meta-directing group in electrophilic aromatic substitution while serving as a potent activating group for nucleophilic aromatic substitution when positioned ortho or para to a leaving group. This profound influence on electronic properties, which also translates to a significant reduction in the basicity of the amino group, makes the methylsulfonyl substituent a strategic tool for fine-tuning the chemical and pharmacological properties of aniline-based molecules. A thorough understanding of these principles is essential for professionals engaged in the design and synthesis of novel organic compounds for a wide range of applications, from pharmaceuticals to advanced materials.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 3,5-Bis(methylsulfonyl)aniline|Research Chemical [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. 3-(Methylsulphonyl)aniline | C7H9NO2S | CID 428029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. web.viu.ca [web.viu.ca]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Sulfonyl Group's Strong Arm: An In-depth Technical Guide to the Electron-Withdrawing Effects in 4-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of the sulfonyl group in 4-(methylsulfonyl)aniline. This compound is a critical pharmacophore in a variety of therapeutic agents, most notably in non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). Understanding the electronic properties imparted by the methylsulfonyl group is paramount for the rational design and development of new pharmaceuticals.

Introduction: The Significance of Electron-Withdrawing Groups in Medicinal Chemistry

The electronic landscape of a molecule is a primary determinant of its chemical reactivity, physical properties, and biological activity. Electron-withdrawing groups (EWGs) play a pivotal role in medicinal chemistry by modulating the acidity and basicity of functional groups, influencing ligand-receptor interactions, and altering metabolic pathways. The methylsulfonyl group (-SO₂CH₃) is a particularly strong EWG, and its impact on the aniline scaffold in 4-(methylsulfonyl)aniline is profound.

The sulfonyl group's electron-withdrawing nature stems from both inductive effects, due to the high electronegativity of the oxygen atoms, and resonance effects.[1][2] This potent electronic pull significantly decreases the electron density on the aniline ring and, crucially, on the nitrogen atom of the amino group.

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing prowess of the methylsulfonyl group can be quantified through several key parameters, which are summarized in the tables below. These values provide a clear comparison with the parent aniline molecule, highlighting the dramatic electronic shift.

Table 1: Comparison of Acidity Constants (pKa)

| Compound | pKa of Conjugate Acid (pKaH) | Reference |

| Aniline | 4.61 | [3][4][5][6] |

| 4-(Methylsulfonyl)aniline | Estimated to be significantly lower than 4.61* | - |

Table 2: Hammett Substituent Constant (σp)

| Substituent | Hammett Constant (σp) | Reference |

| -H | 0.00 | |

| -CH₃ | -0.17 | |

| -OCH₃ | -0.27 | |

| -Cl | 0.23 | |

| -NO₂ | 0.78 | |

| -SO₂CH₃ | 0.72 |

The Hammett constant (σp) quantifies the electronic influence of a para-substituent on the reactivity of a benzene derivative. A positive value indicates an electron-withdrawing effect. The σp value of 0.72 for the methylsulfonyl group is substantial, comparable to the well-known strong electron-withdrawing nitro group (σp = 0.78).

Impact on Chemical Reactivity and Spectroscopic Properties

The diminished electron density on the aniline nitrogen of 4-(methylsulfonyl)aniline has significant consequences for its chemical reactivity. The nucleophilicity of the amino group is markedly reduced, affecting its participation in reactions such as acylation and alkylation.

Spectroscopic Characterization:

The electron-withdrawing effect of the sulfonyl group is also evident in the spectroscopic data of 4-(methylsulfonyl)aniline.

-

¹H NMR Spectroscopy: The protons on the aromatic ring are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to aniline, due to the reduced electron density of the ring. The amino protons are also expected to appear at a different chemical shift.

-

¹³C NMR Spectroscopy: The carbon atoms of the aromatic ring, particularly the ipso-carbon attached to the sulfonyl group and the para-carbon bearing the amino group, will show significant shifts in their resonance frequencies.

-

IR Spectroscopy: The stretching frequency of the N-H bonds in the amino group will be affected by the reduced electron density on the nitrogen atom. The characteristic strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Role in Drug Design: The Case of COX-2 Inhibition

The 4-(methylsulfonyl)aniline moiety is a cornerstone of several selective COX-2 inhibitors, such as celecoxib.[7] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[8][9]

The electron-withdrawing sulfonyl group is crucial for the selective binding of these inhibitors to the COX-2 enzyme. The active site of COX-2 has a larger, more accommodating side pocket compared to the COX-1 isoform. The sulfonyl group of the inhibitor can fit into this side pocket, leading to a tighter and more selective interaction with COX-2. This selectivity is the basis for the reduced gastrointestinal side effects observed with COX-2 inhibitors compared to traditional NSAIDs, which inhibit both COX-1 and COX-2.[9]

Signaling Pathway of COX-2 Inhibition

Caption: Mechanism of COX-2 inhibition by 4-(methylsulfonyl)aniline-containing drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 4-(methylsulfonyl)aniline.

Synthesis of 4-(Methylsulfonyl)aniline

Two common synthetic routes are presented below.

Logical Flow of Synthesis

Caption: Synthetic pathways to 4-(methylsulfonyl)aniline.

Protocol 5.1.1: Synthesis from Acetanilide

This multi-step synthesis involves the protection of the amine, introduction of the sulfonyl group, and subsequent deprotection.

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the para position.

-

Formation of the Sulfonamide: The resulting sulfonyl chloride is treated with ammonia to form the sulfonamide.

-

Methylation: The sulfonamide is then methylated, for example, using methyl iodide.

-

Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-(methylsulfonyl)aniline.

Protocol 5.1.2: Synthesis via Reduction of 1-Methanesulfonyl-4-nitro-benzene

This method involves the reduction of a nitro-substituted precursor.

-

Reaction Setup: A solution of 1-methanesulfonyl-4-nitro-benzene (e.g., 500 mg) is prepared in a suitable solvent like methanol (e.g., 20 ml).

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 100 mg) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation at atmospheric pressure until the uptake of hydrogen gas ceases.

-

Workup: The reaction mixture is filtered through Celite to remove the catalyst.

-

Purification: The filtrate is concentrated, and the resulting residue is recrystallized from a suitable solvent like ethanol to yield pure 4-(methylsulfonyl)aniline.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the aniline.

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the analyte are prepared.

-

Preparation of Stock Solution: A stock solution of 4-(methylsulfonyl)aniline is prepared in a suitable solvent (e.g., 50% ethanol-water).

-

Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the aniline is identified.

-

Data Analysis: The absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic Characterization

Protocol 5.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 4-(methylsulfonyl)aniline (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Tetramethylsilane (TMS) is added as an internal standard. The solution is filtered into an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Protocol 5.3.2: Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of 4-(methylsulfonyl)aniline (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar.[10][11]

-

Pellet Formation: The ground mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[10][11]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for subtraction.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Conclusion

The methylsulfonyl group exerts a powerful electron-withdrawing effect on the aniline ring in 4-(methylsulfonyl)aniline. This effect significantly reduces the basicity of the amino group, alters the compound's chemical reactivity, and is a key feature in its application as a pharmacophore in selective COX-2 inhibitors. The quantitative data, mechanistic insights, and experimental protocols provided in this guide offer a comprehensive resource for researchers in medicinal chemistry and drug development, facilitating the design of novel therapeutic agents that leverage the unique electronic properties of this important molecular scaffold.

References

- 1. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. youtube.com [youtube.com]

- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

Stability and storage conditions for 4-(Methylsulfonyl)aniline

An In-depth Technical Guide to the Stability and Storage of 4-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Methylsulfonyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds, notably selective COX-2 inhibitors.[1][2][3][4][5] The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and quality of this compound throughout its lifecycle.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(Methylsulfonyl)aniline is essential for developing appropriate storage and handling protocols.

| Property | Value | Reference |

| CAS Number | 5470-49-5 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 133-138 °C | |

| Solubility | Soluble in water | |

| pKa | Not available |

Stability Profile and Degradation Pathways

While specific quantitative stability data for 4-(Methylsulfonyl)aniline is not extensively available in public literature, general principles of forced degradation studies can be applied to understand its potential liabilities.[6][7][8][9][10] Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8][9]

Based on the structure of 4-(Methylsulfonyl)aniline, which contains an aniline moiety, it is susceptible to oxidative degradation.[11] The amino group is a primary site for oxidation. Hydrolytic and photolytic degradation pathways may also be relevant. A comprehensive forced degradation study would be necessary to fully elucidate these pathways.

Table of Potential Degradation Conditions and Pathways:

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acidic Hydrolysis | Limited degradation expected due to the stability of the sulfone and aniline groups under acidic conditions. | Minor hydrolysis products. |

| Alkaline Hydrolysis | Potential for some degradation, though the molecule is generally stable. | Minor hydrolysis products. |

| **Oxidative (e.g., H₂O₂) ** | Oxidation of the amino group. | N-oxides, nitro derivatives, and polymeric impurities. |

| Thermal (Dry Heat) | Generally stable, but potential for decomposition at high temperatures. | Unspecified thermal decomposition products. |

| Photolytic (UV/Vis) | Potential for photodegradation, leading to colored impurities. | Photodegradation products, potentially colored. |

Recommended Storage and Handling Conditions

To maintain the purity and stability of 4-(Methylsulfonyl)aniline, the following storage and handling conditions are recommended based on available safety data sheets and general chemical knowledge.

Table of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize the rate of potential degradation reactions. |

| Light | Protect from light. Store in an opaque or amber container. | The aniline moiety can be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of high-purity material. | To prevent oxidation of the amino group. |

| Container | Keep container tightly closed. | To prevent moisture ingress and contamination. |

Incompatibilities: 4-(Methylsulfonyl)aniline is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability of 4-(Methylsulfonyl)aniline. These protocols are based on established guidelines from the International Council for Harmonisation (ICH).[12][13][14]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for 4-(Methylsulfonyl)aniline under various stress conditions.

Materials:

-

4-(Methylsulfonyl)aniline

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated oven, photostability chamber, and pH meter

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of 4-(Methylsulfonyl)aniline in 0.1 N HCl and 1 N HCl. Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Dissolve a known amount of 4-(Methylsulfonyl)aniline in 0.1 N NaOH and 1 N NaOH. Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve a known amount of 4-(Methylsulfonyl)aniline in a solution of 3% H₂O₂ and 30% H₂O₂. Store the solutions at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of 4-(Methylsulfonyl)aniline to dry heat in a calibrated oven (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solid sample and a solution of 4-(Methylsulfonyl)aniline to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained in parallel.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of 4-(Methylsulfonyl)aniline.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying 4-(Methylsulfonyl)aniline from its potential degradation products and impurities.[12][13][14][15]

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Initial Chromatographic Conditions (to be optimized):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the analyte)

-

Injection Volume: 10 µL

Method Development and Validation:

-

Method Development: Inject a mixture of the stressed samples from the forced degradation study to evaluate the separation of the parent compound from the degradation products. Optimize the mobile phase composition, gradient, pH, and column type to achieve adequate resolution (Rs > 1.5) between all peaks.

-

Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Caption: Logical workflow for the development and validation of a stability-indicating HPLC method.

Role in Signaling Pathways

4-(Methylsulfonyl)aniline is a crucial building block for a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, drugs derived from 4-(Methylsulfonyl)aniline can effectively reduce inflammation and pain.

The upregulation of COX-2 is mediated by various stimuli, including growth factors and tumor promoters, which activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Transcription factors like NF-κB are also involved in the expression of the COX-2 gene.

Caption: Simplified signaling pathway showing the role of COX-2 and its inhibition.

Conclusion

While specific, quantitative stability data for 4-(Methylsulfonyl)aniline is limited in the public domain, this guide provides a robust framework for its proper storage, handling, and stability assessment based on established scientific principles and regulatory guidelines. The provided protocols for forced degradation and stability-indicating method development offer a clear path for researchers to generate the necessary data to ensure the quality and integrity of this important pharmaceutical intermediate. A thorough understanding of its stability profile is paramount for its successful application in drug development and manufacturing.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. forced degradation study: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. rjptonline.org [rjptonline.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. web.vscht.cz [web.vscht.cz]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

The Biological Significance of 4-(Methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Pharmacophore in Modern Therapeutics

Introduction

4-(Methylsulfonyl)aniline, a seemingly simple aromatic amine, has emerged as a cornerstone in the design and development of a diverse array of therapeutic agents. Its unique electronic and structural properties make it a privileged scaffold in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer drug discovery. This technical guide provides a comprehensive overview of the biological significance of 4-(Methylsulfonyl)aniline, detailing its mechanism of action, applications in drug development, and the experimental methodologies used to evaluate its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

The core structure of 4-(Methylsulfonyl)aniline features a methylsulfonyl (-SO₂CH₃) group para to an amino (-NH₂) group on a benzene ring. The potent electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the amine and the overall electronic distribution of the aromatic ring, properties that are expertly exploited in the design of targeted therapies.[1]

Core Applications in Drug Development

The primary therapeutic applications of the 4-(Methylsulfonyl)aniline scaffold are concentrated in two main areas: as a selective inhibitor of cyclooxygenase-2 (COX-2) for anti-inflammatory effects, and as a key building block for a variety of kinase inhibitors used in oncology.[1]

Selective COX-2 Inhibition

The 4-(Methylsulfonyl)aniline moiety is a hallmark of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its incorporation into drug molecules like celecoxib and rofecoxib is crucial for their selective inhibition of COX-2 over COX-1.[2][3] This selectivity is attributed to the methylsulfonyl group fitting into a secondary pocket present in the active site of the COX-2 enzyme, an accommodation not possible in the more constricted active site of COX-1.[3] By selectively inhibiting COX-2, these drugs effectively reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[2][3]

Kinase Inhibition

In the realm of oncology, the 4-(Methylsulfonyl)aniline scaffold serves as a versatile building block for the synthesis of a multitude of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a common feature of many cancers. Derivatives of 4-(Methylsulfonyl)aniline have been incorporated into inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bcr-Abl.[4][5][6] The aniline nitrogen provides a convenient point for chemical modification, allowing for the synthesis of large libraries of compounds that can be screened for potent and selective kinase inhibitory activity.

Data Presentation

The following tables summarize key quantitative data for representative drugs and compounds containing the 4-(Methylsulfonyl)aniline pharmacophore.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [7] |

| Rofecoxib | >100 | 0.018 | >5555 | [8] |

| Valdecoxib | 5.2 | 0.005 | 1040 | [2] |

| Etoricoxib | 1.1 | 0.001 | 1100 | [2] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: In Vitro Kinase Inhibition Data for 4-(Methylsulfonyl)aniline Derivatives

| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| Anilinoquinazoline | EGFR | 1-100 | [5] |

| Anilino-pyrimidine | VEGFR2 | 10-500 | |

| Pyrido[2,3-d]pyrimidine | Bcr-Abl | 5-250 | |

| Imidazo[1,2-a]pyridine | p38 MAPK | 20-1000 |

Note: The IC₅₀ values represent a range observed for various derivatives within each class and are intended to be illustrative.

Table 3: Pharmacokinetic Properties of Representative COX-2 Inhibitors